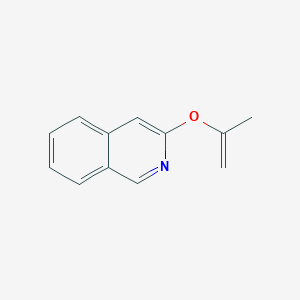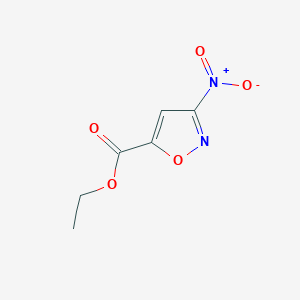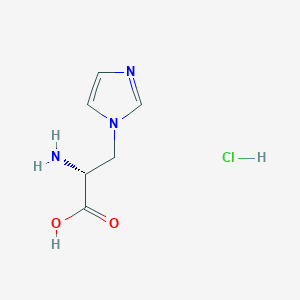
(R)-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride is a chiral amino acid derivative that features an imidazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable building block for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Amino-3-bromopropanoic acid and imidazole.
Coupling Reaction: The bromopropanoic acid is reacted with imidazole in the presence of a base, such as potassium carbonate, to form the desired product.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research and drug development.
Protein Interaction Studies: It is used to study protein-ligand interactions, providing insights into biological processes.
Medicine:
Drug Development: The compound serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting diseases involving imidazole-containing enzymes or receptors.
Diagnostic Agents: It is used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry:
Agrochemicals: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
Dyes and Pigments: It is employed in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic processes, affecting various biological pathways.
Comparison with Similar Compounds
Histidine: An essential amino acid with an imidazole side chain, similar in structure to ®-2-Amino-3-(1H-imidazol-1-yl)propanoic acid.
Imidazole: A simple heterocyclic compound that forms the core structure of the target compound.
Histamine: A biologically active amine derived from histidine, involved in immune responses and neurotransmission.
Uniqueness: ®-2-Amino-3-(1H-imidazol-1-yl)propanoic acid hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10ClN3O2 |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
(2R)-2-amino-3-imidazol-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)3-9-2-1-8-4-9;/h1-2,4-5H,3,7H2,(H,10,11);1H/t5-;/m1./s1 |
InChI Key |
DNVHEWPMKDFKLB-NUBCRITNSA-N |
Isomeric SMILES |
C1=CN(C=N1)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CN(C=N1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



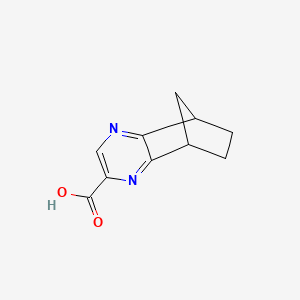

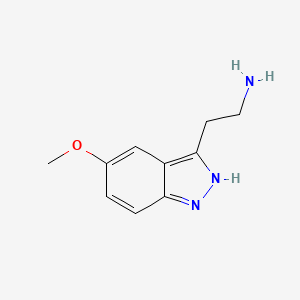
![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)
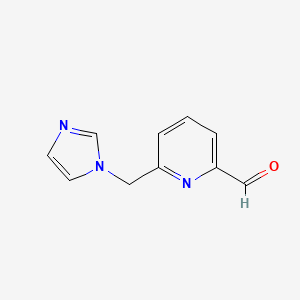
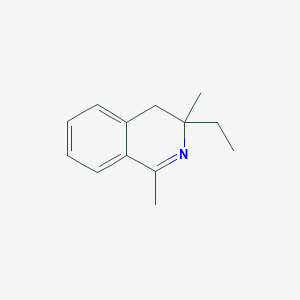

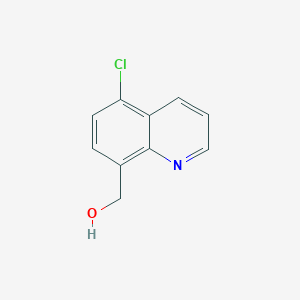
![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)
